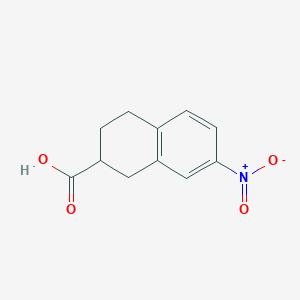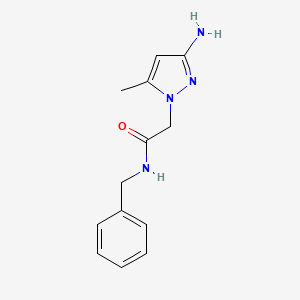
6-Fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is a chemical compound with the molecular formula C8H6FN3O2 and a molecular weight of 195.15 g/mol . This compound belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the following steps:
Formation of Benzoxazole Ring: The reaction between 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Fluorination: Introduction of the fluorine atom at the 6th position of the benzoxazole ring.
Hydroxylation and Carboximidamide Formation: Introduction of the hydroxy and carboximidamide groups to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carboximidamide group to an amine.
Substitution: Halogenation or alkylation at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 6-Fluoro-1,3-benzoxazole-2-carboximidamide.
Reduction: Formation of 6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-amine.
Substitution: Formation of various halogenated or alkylated derivatives of the benzoxazole ring.
Scientific Research Applications
6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: Inhibition of bacterial and fungal enzymes, leading to cell death.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide
- 6-Methyl-N’-hydroxy-1,3-benzoxazole-2-carboximidamide
Uniqueness
6-Fluoro-N’-hydroxy-1,3-benzoxazole-2-carboximidamide is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to its chloro and methyl analogs . The fluorine atom also contributes to its increased lipophilicity, allowing better cell membrane penetration and higher efficacy in biological applications .
Properties
Molecular Formula |
C8H6FN3O2 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
6-fluoro-N'-hydroxy-1,3-benzoxazole-2-carboximidamide |
InChI |
InChI=1S/C8H6FN3O2/c9-4-1-2-5-6(3-4)14-8(11-5)7(10)12-13/h1-3,13H,(H2,10,12) |
InChI Key |
FPGGDVOGOIWZEW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)OC(=N2)/C(=N/O)/N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide](/img/structure/B15255736.png)






![1-[(3R)-3-Aminopiperidin-1-yl]-2-cyclopropylethan-1-one](/img/structure/B15255794.png)

![Methyl 5-methoxy-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15255799.png)


![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15255823.png)

